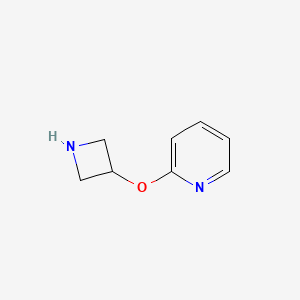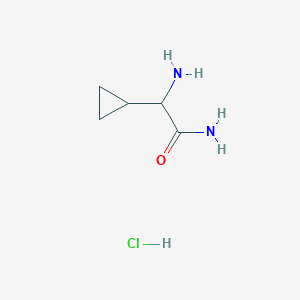
2-(Azetidin-3-yloxy)pyridine
Vue d'ensemble
Description
“2-(Azetidin-3-yloxy)pyridine” is a chemical compound with the molecular formula C8H10N2O . It’s a member of the pyridine and azetidine families .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-(Azetidin-3-yloxy)pyridine”, has been reported in various studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yloxy)pyridine” consists of a pyridine ring attached to an azetidine ring via an oxygen atom . The azetidine ring is a four-membered cyclic amine, while the pyridine ring is a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Synthesis of β-Lactam Antibiotics
2-(Azetidin-3-yloxy)pyridine: is a valuable precursor in the synthesis of β-lactam antibiotics . The β-lactam ring is a crucial component of many antibiotics, such as penicillins and cephalosporins. This compound can be used to introduce variations in the β-lactam structure, potentially leading to new antibiotics with improved efficacy against resistant bacteria.
Development of Antimicrobial Agents
Research indicates that modifications of the azetidinone ring can lead to compounds with potent antimicrobial properties . By attaching different substituents to the azetidinone ring, scientists can create a library of compounds to be screened for antimicrobial activity.
Catalysis Research
The compound’s structure allows it to act as a ligand, which can bind to metals and form catalysts . These catalysts can be used in various chemical reactions, including those that are environmentally friendly or ‘green’, enhancing reaction rates and selectivity.
Material Science
In material science, 2-(Azetidin-3-yloxy)pyridine can be used to modify the surface properties of materials . This can affect how materials interact with each other, which is crucial in the development of new composites or coatings.
Organic Synthesis
This compound serves as a building block in organic synthesis . It can be used to construct complex molecules with specific configurations, which is essential for the creation of natural product analogs or novel organic materials.
Medicinal Chemistry
In medicinal chemistry, 2-(Azetidin-3-yloxy)pyridine is used to synthesize compounds that can be evaluated for various pharmacological activities . Its role in the synthesis of diverse molecular structures makes it a valuable tool in drug discovery and development.
Orientations Futures
The future directions for “2-(Azetidin-3-yloxy)pyridine” and similar compounds involve further exploration of their synthesis and reactivity . There’s a need for a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMCPYJKGBZIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731932 | |
| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)pyridine | |
CAS RN |
897086-94-1 | |
| Record name | 2-(3-Azetidinyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)






![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)


